

# An In-depth Technical Guide to Methyl Phenylpropiolate (CAS 4891-38-7)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methyl phenylpropiolate

Cat. No.: B1582923

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **methyl phenylpropiolate** (CAS 4891-38-7), a versatile building block in organic synthesis. This document details its physicochemical properties, spectroscopic data, synthesis, and key chemical reactions. Additionally, it explores the current understanding of its potential, albeit limited, role in medicinal chemistry and provides essential safety information.

## Physicochemical and Spectroscopic Data

**Methyl phenylpropiolate** is a colorless to pale yellow liquid or solid, depending on the ambient temperature, with a chemical formula of  $C_{10}H_8O_2$  and a molecular weight of 160.17 g/mol. Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of **Methyl Phenylpropiolate**

Property	Value	Reference(s)
CAS Number	4891-38-7	
Molecular Formula	C <sub>10</sub> H <sub>8</sub> O <sub>2</sub>	
Molecular Weight	160.17 g/mol	
Appearance	Colorless to pale yellow liquid or solid	[1]
Melting Point	26 °C	[1]
Boiling Point	109-112 °C at 2 mmHg	
Density	1.086 g/mL at 25 °C	
Refractive Index (n <sub>D</sub> <sup>20</sup> )	1.5590	

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **methyl phenylpropiolate**. While a complete set of spectra for **methyl phenylpropiolate** is not readily available in public databases, data for closely related compounds and its precursor, phenylpropionic acid, provide valuable reference points.

**<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum of the closely related ethyl phenylpropiolate shows aromatic protons in the range of  $\delta$  7.20-7.58 ppm, the quartet of the ethyl group at  $\delta$  4.29 ppm, and the triplet of the ethyl group at  $\delta$  1.35 ppm.[2] For **methyl phenylpropiolate**, one would expect to see the aromatic protons in a similar region and a singlet for the methyl ester protons, likely around  $\delta$  3.7-3.8 ppm.

**<sup>13</sup>C NMR Spectroscopy:** The carbon NMR spectrum of ethyl phenylpropiolate displays signals for the aromatic carbons, the ester carbonyl carbon, the acetylenic carbons, and the ethyl group carbons.[2] For **methyl phenylpropiolate**, the spectrum would be similar, with the key difference being a signal for the methyl ester carbon instead of the ethyl group carbons.

**Infrared (IR) Spectroscopy:** The IR spectrum of phenylpropionic acid, the precursor to **methyl phenylpropiolate**, shows characteristic absorptions for the C $\equiv$ C triple bond and the carboxylic acid group.[3] For **methyl phenylpropiolate**, the spectrum is expected to show a strong

absorption for the C=O stretch of the ester group (typically around 1715-1730  $\text{cm}^{-1}$ ), the C $\equiv$ C stretch (around 2210-2260  $\text{cm}^{-1}$ ), and C-O stretching vibrations.

Mass Spectrometry (MS): The mass spectrum of phenylpropionic acid shows a molecular ion peak corresponding to its molecular weight.[4] For **methyl phenylpropiolate**, the mass spectrum would be expected to show a molecular ion peak at m/z 160.

## Synthesis of Methyl Phenylpropiolate

The most common and straightforward method for the synthesis of **methyl phenylpropiolate** is the Fischer-Speier esterification of phenylpropionic acid with methanol in the presence of an acid catalyst.

## Experimental Protocol: Fischer-Speier Esterification

This protocol is based on the general principles of Fischer esterification and may require optimization.[5]

Materials:

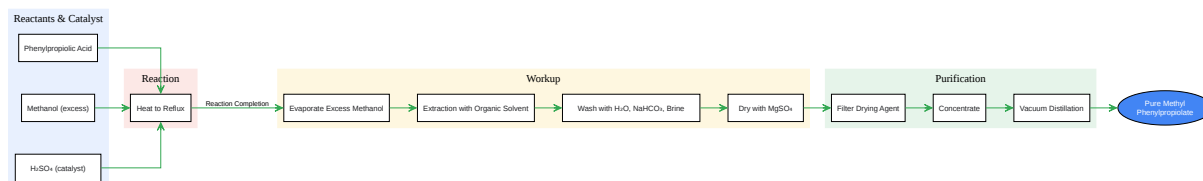
- Phenylpropionic acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ ) or other acid catalyst
- Sodium bicarbonate ( $\text{NaHCO}_3$ ) solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylpropionic acid in an excess of anhydrous methanol.

- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Heat the mixture to reflux and maintain the reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol under reduced pressure.
- Dilute the residue with an organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude **methyl phenylpropiolate**.
- Purify the crude product by vacuum distillation to yield pure **methyl phenylpropiolate**.

Logical Workflow for Fischer-Speier Esterification



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Caption: Workflow for the synthesis of **methyl phenylpropiolate**.

## Chemical Reactivity and Applications in Organic Synthesis

The presence of an electron-withdrawing ester group conjugated to a carbon-carbon triple bond makes **methyl phenylpropiolate** a versatile Michael acceptor and a dipolarophile in cycloaddition reactions.

### 1,3-Dipolar Cycloaddition Reactions

**Methyl phenylpropiolate** readily participates in 1,3-dipolar cycloaddition reactions with various 1,3-dipoles, such as azides, to form five-membered heterocyclic rings.<sup>[3][6][7]</sup> These reactions are a powerful tool for the synthesis of substituted triazoles, which are important scaffolds in medicinal chemistry.<sup>[8]</sup>

Experimental Protocol: 1,3-Dipolar Cycloaddition with an Aryl Azide

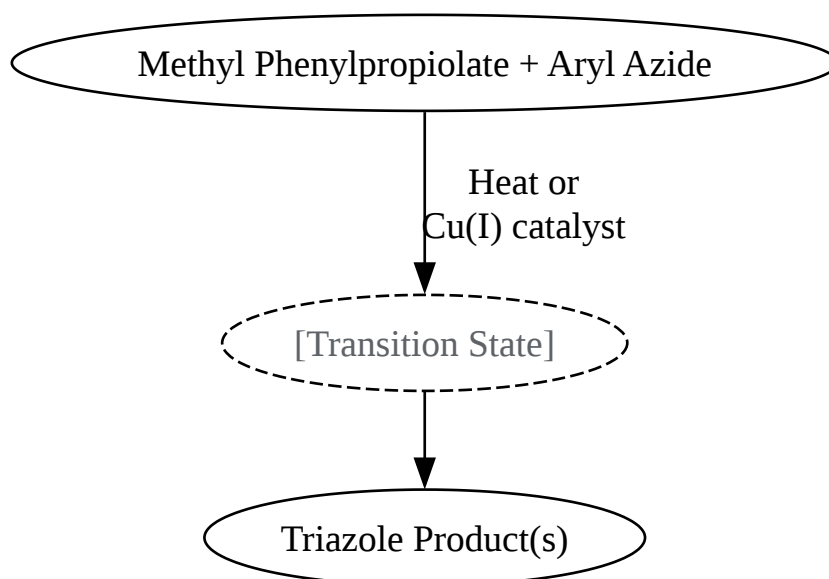
This is a general procedure and may require optimization for specific substrates.<sup>[9][10]</sup>

Materials:

- **Methyl phenylpropiolate**
- Aryl azide
- Solvent (e.g., toluene, t-butanol/water)
- Copper(I) catalyst (for CuAAC reaction, e.g., CuI, CuSO<sub>4</sub>/sodium ascorbate)

Procedure:

- In a reaction vessel, dissolve the aryl azide and **methyl phenylpropiolate** in the chosen solvent.
- If it is a copper-catalyzed azide-alkyne cycloaddition (CuAAC), add the copper(I) catalyst.
- Stir the reaction mixture at room temperature or with gentle heating.
- Monitor the reaction progress by TLC.
- Upon completion, work up the reaction by removing the solvent and purifying the product by column chromatography or recrystallization.



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Caption: Mechanism of the base-catalyzed Michael addition.

## Biological and Pharmacological Relevance

While **methyl phenylpropiolate** itself has not been extensively studied for its biological activity, the broader class of phenylpropanoids and phenylpropionic acid derivatives have garnered interest in drug discovery.

Phenylpropanoids, in general, are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. [11] More specifically, derivatives of phenylpropionic acid have been investigated as GPR40 agonists, which are potential therapeutic targets for type 2 diabetes. [11][12] Some phenylpropanoid esters have also shown cytotoxic activity against cancer cell lines. [13] However, it is important to note that these findings are for related compounds, and the specific biological effects of **methyl phenylpropiolate** remain largely unexplored. Further research is needed to determine if it possesses any significant pharmacological properties.

## Safety and Handling

**Methyl phenylpropiolate** is classified as an irritant. It can cause skin and serious eye irritation.

Table 2: Hazard Information for **Methyl Phenylpropiolate**

Hazard Statement	GHS Classification	Precautionary Statements	Reference(s)
H315: Causes skin irritation	Skin Irrit. 2	P264, P280, P302+P352, P332+P313, P362+P364	
H319: Causes serious eye irritation	Eye Irrit. 2	P264, P280, P305+P351+P338, P337+P313	

Handling Recommendations:

- Work in a well-ventilated area, preferably a fume hood.

- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.
- In case of contact, rinse the affected area immediately with plenty of water and seek medical advice.

## Conclusion

**Methyl phenylpropiolate** is a valuable and versatile reagent in organic synthesis, primarily utilized in 1,3-dipolar cycloaddition and Michael addition reactions to construct complex molecular architectures. While its direct applications in drug development are not yet established, the biological activities of related phenylpropiolic acid derivatives suggest that it could be a useful scaffold for medicinal chemistry exploration. Researchers and scientists working with this compound should adhere to strict safety protocols due to its irritant nature. Further investigation into its spectroscopic characterization, reaction scope, and biological properties will undoubtedly expand its utility in both academic and industrial research.

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